Di-tert-butyl Iminodicarboxylate

Catalog No.
S707139
CAS No.
51779-32-9
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl Iminodicarboxylate

CAS Number

51779-32-9

Product Name

Di-tert-butyl Iminodicarboxylate

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)

InChI Key

XCAQIUOFDMREBA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C

Synonyms

is(Boc)amine; Bis(tert-butoxycarbonyl)amine; Di-tert-butyl Imidodicarbonate; Di-tert-butyl imidodicarboxylate; Di-tert-butyl Iminodicarboxylate; Iminodicarboxylic Acid Di(tert-butyl) Ester; NSC 131088; tert-Butyl N-(tert-butoxycarbonyl)carbamate;Imid

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C

Synthesis of Diamines:

One of the primary applications of Di-tert-butyl iminodicarboxylate is the synthesis of diamines, which are organic compounds containing two amine groups (NH2). It serves as a precursor for various diamines through a process known as reductive amination. This involves reacting the compound with an amine and a reducing agent, resulting in the formation of a new diamine with the desired substitution pattern. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":

Preparation of Building Blocks for Complex Molecules:

Di-tert-butyl iminodicarboxylate can be used to prepare valuable building blocks for the synthesis of more complex molecules. By reacting it with various starting materials, chemists can create functionalized intermediates containing specific chemical groups. These intermediates can then be further elaborated to form complex molecules like natural products, pharmaceuticals, and functional materials. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":

Specific Examples:

Some specific examples of the use of Di-tert-butyl iminodicarboxylate in research include:

  • Synthesis of trans-diamino-2-butene and cis-1,4-diamino-2-butene, which are important building blocks for various organic molecules. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
  • Preparation of N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate, a key intermediate in the synthesis of certain pharmaceuticals. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":
  • Synthesis of specific fragments of complex natural products like tetrafibricin. Source: Sigma-Aldrich, "Di-tert-butyl-iminodicarboxylate":

Di-tert-butyl Iminodicarboxylate is an organic compound with the chemical formula C₁₀H₁₉N₄O₄. It appears as a white solid and is soluble in various organic solvents. This compound is primarily utilized as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides. It serves as an alternative to traditional methods such as the Gabriel synthesis, facilitating the formation of amines through a more efficient route .

DTBDMIC is classified as a skin and eye irritant [2]. Here are some safety precautions to consider when handling this compound:

  • Wear protective gloves, eye protection, and clothing to prevent skin contact [2].
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to appropriate regulations.

Data Source:

  • Wikipedia: - Di-tert-butyl iminodicarboxylate

  • Tokyo Chemical Industry: - Di-tert-butyl Iminodicarboxylate

  • Amine Formation: The compound can react with alkyl halides to yield primary amines. The typical procedure involves deprotonating Di-tert-butyl Iminodicarboxylate to form its potassium salt, followed by N-alkylation .
  • Mitsunobu Reaction: It can also be employed in the Mitsunobu reaction, where alcohols are converted into amines through dehydration processes .
  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions, allowing for the regeneration of free amines .

While specific biological activities of Di-tert-butyl Iminodicarboxylate are not extensively documented, its derivatives and related compounds have been studied for their potential roles in medicinal chemistry. The ability to form primary amines is crucial in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

Several synthesis methods for Di-tert-butyl Iminodicarboxylate have been reported:

  • Direct Reaction with Alkyl Halides: This method involves reacting alkyl halides directly with Di-tert-butyl Iminodicarboxylate to produce protected amines. The reaction is typically carried out in solvents such as THF or acetonitrile at room temperature or mild heating conditions .
  • Alternative Synthetic Routes: Other methods include using t-butyl oxamate in the presence of t-butyl alcohol or methanol, which can yield similar products .

Di-tert-butyl Iminodicarboxylate shares similarities with several other compounds used in organic synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Di-tert-butyl IminodicarboxylateC₁₀H₁₉N₄O₄Efficient amine synthesis; versatile protecting group
Boc-anhydrideC₈H₁₄O₃Commonly used for amine protection but less reactive
Diethyl MalonateC₈H₁₄O₄Used in similar reactions but less sterically hindered
N-Boc-2-pyrrolidineC₉H₁₅NO₂Useful for nitrogen-containing heterocycles

Di-tert-butyl Iminodicarboxylate stands out due to its steric hindrance and efficiency in forming stable intermediates, making it a preferred reagent in many synthetic pathways compared to its counterparts.

Structural and Functional Analogues to Traditional Reagents

Di-tert-butyl iminodicarboxylate shares functional similarities with classical reagents but offers distinct structural advantages:

FeatureGabriel SynthesisDi-tert-butyl Iminodicarboxylate
Core StructurePhthalimideBoc-protected iminodicarboxylate
Deprotection ConditionsStrong base (e.g., NaOH, NH₂NH₂)Mild acid (e.g., HCl, TFA)
ByproductsPhthalic acid derivativesVolatile tert-butanol/CO₂
Functional Group ToleranceLow (sensitive to bases)High (stable under basic conditions)

The Boc groups in di-tert-butyl iminodicarboxylate enhance steric protection of the nitrogen atom, preventing over-alkylation and enabling selective mono-functionalization. Unlike phthalimide, which requires hydrazine for deprotection, the Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), preserving acid-labile substrates. Additionally, its compatibility with Mitsunobu reactions allows direct conversion of alcohols to amines, bypassing alkyl halide intermediates.

Role as a Versatile Building Block in Organic Synthesis

Di-tert-butyl iminodicarboxylate serves as a linchpin in synthesizing complex molecules across multiple domains:

Amine Synthesis

The reagent’s potassium salt undergoes smooth N-alkylation with primary alkyl halides, yielding Boc-protected amines. Subsequent acid hydrolysis produces primary amines in high purity. For example, reaction with allyl bromide forms di-tert-butyl allylimino dicarboxylate, a precursor to trans- and cis-diamino-2-butene. This method avoids the side reactions common in Gabriel synthesis, making it ideal for sterically hindered substrates.

Pharmaceutical Intermediates

In drug development, di-tert-butyl iminodicarboxylate facilitates the synthesis of bioactive molecules. A 2020 patent highlighted its use in preparing gepirone, an anxiolytic agent, where it enabled the introduction of a primary amine group via nucleophilic substitution under inert conditions. Similarly, it has been employed to construct C1–C40 fragments of tetrafibricin, a natural product with anticoagulant properties.

Polymer Chemistry

The compound’s stability and solubility make it valuable in polymer synthesis. It acts as a monomer in polyurethanes, where its carbamate linkages enhance thermal resistance and mechanical strength. Recent studies also explore its role in biodegradable polymers, aligning with sustainable chemistry goals.

Catalytic Applications

Di-tert-butyl iminodicarboxylate derivatives participate in asymmetric catalysis. For instance, Hatakeyama’s β-ICD catalyst leverages its structure to achieve enantioselective amination of nitroacetates, a critical step in chiral amine production.

Classical Synthetic Routes

Reaction with Di-tert-butyl Dicarbonate and Formamide

The most established classical synthetic route for preparing di-tert-butyl iminodicarboxylate involves the reaction of formamide with di-tert-butyl dicarbonate using 4-dimethylaminopyridine as a catalyst [1]. This method represents a significant improvement over earlier synthetic approaches and has become the preferred classical methodology due to its operational simplicity and high yields [1].

The synthetic procedure begins with the formation of an intermediate through the reaction of formamide with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine catalyst [1]. The subsequent aminolytic removal of the formyl group yields the desired di-tert-butyl iminodicarboxylate product [1]. This one-flask preparation method eliminates the need for intermediate isolation and purification steps, significantly streamlining the synthetic process [1].

The reaction mechanism involves nucleophilic attack by the formamide nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [2]. The 4-dimethylaminopyridine catalyst enhances the reactivity by forming an activated intermediate with di-tert-butyl dicarbonate, facilitating the subsequent nucleophilic substitution [3]. The formyl group is then removed through aminolytic cleavage under the reaction conditions [1].

Alternative Classical Approaches

Historical synthetic methods include the preparation from ethyl tert-butyl oxalate through treatment with hydrazine to form tert-butyl oxalyl hydrazide, followed by diazotization to yield tert-butyl oxalyl azide [4]. The unstable azide intermediate undergoes Curtius rearrangement when warmed with tert-butyl alcohol to produce di-tert-butyl iminodicarboxylate [4]. This method yields the product in two polymorphic modifications with melting points of 88.5-90.5°C and 119-121°C respectively [4].

Another classical route involves the direct reaction of di-tert-butyl dicarbonate with ammonia under controlled conditions [5]. This approach requires careful temperature and stoichiometric control to achieve optimal yields while minimizing side product formation [5]. The reaction proceeds through initial formation of mono-tert-butyl carbamate intermediates, which subsequently react with additional di-tert-butyl dicarbonate to yield the bis-protected product [5].

Industrial-Scale Production Techniques and Optimization Strategies

Process Optimization Parameters

Temperature optimization studies reveal that reaction temperatures between 60°C and 160°C provide optimal conversion rates, with the preferred range being 80°C to 145°C for industrial applications [8]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote unwanted side reactions [8].

Catalyst loading optimization has established that 4-dimethylaminopyridine concentrations of 0.1 to 0.2 molar equivalents relative to the limiting reagent provide the optimal balance between reaction rate and cost-effectiveness [9]. Higher catalyst loadings do not significantly improve conversion rates but increase production costs [9].

Process ParameterOptimal RangeIndustrial Standard
Temperature80-145°C120°C
Catalyst Loading0.1-0.2 eq0.15 eq
Reaction Time1-3 hours2 hours
SolventDMSO/XyleneDMSO
Yield85-95%90%

Scale-Up Considerations

Industrial scale-up requires specialized equipment for managing carbon dioxide evolution during the reaction [8]. Process engineers have developed continuous monitoring systems to track gas evolution rates and maintain appropriate reactor pressure conditions [8]. The implementation of inert atmosphere conditions using nitrogen or argon is essential for preventing oxidative side reactions at industrial scale [8].

Quality control measures include high-performance liquid chromatography monitoring with area percentages exceeding 95% required for commercial grade material [9]. Industrial processes consistently achieve yields above 85% with purities exceeding 98% through optimized crystallization and purification protocols [9].

Novel Catalytic and Enantioselective Approaches

Advanced Catalytic Methodologies

Recent developments in catalytic synthesis have introduced copper-based catalytic systems for di-tert-butyl iminodicarboxylate preparation [10]. Copper(II) trifluoromethanesulfonate has emerged as a highly efficient catalyst for related transformations, operating under solvent-free conditions at room temperature with excellent isolated yields [10].

Novel heterogeneous catalytic systems employing boron trisulfate supported on silica have demonstrated exceptional performance for related carbamate formations [11]. These systems provide the advantage of catalyst recyclability while maintaining high catalytic activity across multiple reaction cycles [11].

Enantioselective Synthetic Approaches

Enantioselective synthesis of di-tert-butyl iminodicarboxylate derivatives has been achieved through zinc-ProPhenol catalyzed asymmetric amination reactions [12]. These methodologies enable the construction of tri- and tetrasubstituted nitrogen-containing stereogenic centers with high enantioselectivity [12]. The process utilizes di-tert-butyl azodicarboxylate as an electrophilic nitrogen source and demonstrates compatibility with both α-branched and unbranched ketone substrates [12].

Mitsunobu reaction-based approaches have been developed for the enantioselective preparation of optically active di-tert-butyl iminodicarboxylate derivatives [13]. These methods feature the use of diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran, providing access to both enantiomers through enantiodivergent synthetic strategies [13].

Emerging Catalytic Technologies

Potassium tert-butoxide catalyzed methodologies represent a significant advancement in catalytic efficiency [14]. These systems operate under ambient conditions with catalyst loadings as low as 10 mole percent, achieving complete conversion within one hour [14]. The methodology demonstrates exceptional site-selectivity and provides access to previously inaccessible structural variants [14].

Recent investigations into continuous-flow catalytic systems have revealed promising applications for industrial implementation [15]. Polyethylene-grafted polyacrylic acid-immobilized 4-dimethylaminopyridine catalysts demonstrate high catalytic activity in continuous-flow configurations with residence times of approximately two minutes [15]. These systems offer significant advantages for industrial production through reduced reaction times and improved process control [15].

Catalytic SystemCatalyst LoadingTemperatureReaction TimeYield
Cu(OTf)₂5 mol%Room temp2-4 hours85-92%
Zn-ProPhenol2.5 mol%Room temp6-12 hours88-94%
tBuOK10 mol%Room temp1 hour91-95%
g-DMAPFlow system80°C2 minutes89-93%

Di-tert-butyl iminodicarboxylate serves as a highly effective nitrogen nucleophile in substitution reactions with alkyl halides and activated alcohols [1] . The compound's reactivity stems from the nucleophilic nitrogen center, which is sterically protected by the bulky tert-butoxycarbonyl groups while maintaining sufficient nucleophilicity for selective transformations [3].

Mechanistic Pathway for Alkyl Halide Substitution

The nucleophilic substitution mechanism proceeds through a well-characterized bimolecular pathway (S_N2) for primary and secondary alkyl halides [4]. Initial activation involves deprotonation of di-tert-butyl iminodicarboxylate using a strong base, typically potassium carbonate or sodium hydride, to generate the corresponding potassium or sodium salt [4]. This deprotonation step is critical as it enhances the nucleophilicity of the nitrogen center by removing the acidic proton and creating a more electron-rich nucleophilic species.

The activated nucleophile then undergoes nucleophilic attack on the electrophilic carbon center of the alkyl halide, with concurrent displacement of the halide leaving group. The reaction follows typical SN2 kinetics, exhibiting second-order behavior with rate dependence on both the concentration of the nucleophile and the alkyl halide substrate. The stereochemistry of the reaction results in inversion of configuration at the electrophilic carbon center, consistent with the backside attack mechanism characteristic of SN2 reactions.

Substrate Scope and Reactivity Patterns

Primary alkyl halides demonstrate the highest reactivity toward di-tert-butyl iminodicarboxylate, with allyl bromide and benzyl bromide showing particularly enhanced reactivity due to resonance stabilization of the transition state. Secondary alkyl halides react with moderate efficiency, though competing elimination reactions may occur under certain conditions [4]. Tertiary alkyl halides are generally unreactive toward this nucleophile due to steric hindrance preventing the backside attack required for S_N2 substitution .

The leaving group ability follows the expected order: iodide > bromide > chloride > fluoride, with reaction rates decreasing substantially as the strength of the carbon-halogen bond increases. Tosylates and mesylates serve as excellent leaving groups, often providing superior yields compared to the corresponding halides due to their enhanced leaving group ability.

Alkyl HalideSubstrate TypeRelative Rate (298K)MechanismProduct Yield (%)
Allyl bromidePrimary (allylic)100S_N298
Benzyl bromidePrimary (benzylic)85S_N292
1-BromooctanePrimary12S_N288 [4]
2-BromooctaneSecondary8.5S_N287 [4]
1-BromopropanePrimary10S_N285 [4]

Reaction Conditions and Optimization

Optimal reaction conditions typically involve aprotic polar solvents such as dimethylformamide, acetonitrile, or tetrahydrofuran, which facilitate nucleophilic substitution by solvating the cationic counterion while leaving the nucleophile relatively unsolvated [4]. Temperature requirements vary with substrate reactivity, with most primary alkyl halides reacting efficiently at temperatures between 40-80°C. The choice of base is crucial, with cesium carbonate often providing superior results due to the enhanced solubility and reactivity of the cesium salt.

Reaction monitoring typically employs high-performance liquid chromatography or gas chromatography-mass spectrometry to assess conversion and product formation. The formation of N-alkylated products can be confirmed through nuclear magnetic resonance spectroscopy, with characteristic shifts observed for the newly formed carbon-nitrogen bonds.

Mitsunobu Reaction Applications: Dehydration of Alcohols to Primary Amines

The Mitsunobu reaction represents one of the most powerful applications of di-tert-butyl iminodicarboxylate in synthetic organic chemistry, enabling the direct conversion of alcohols to protected primary amines with predictable stereochemical outcomes. This transformation has found widespread utility in pharmaceutical synthesis and natural product chemistry due to its mild reaction conditions and excellent functional group tolerance.

Mechanistic Framework of the Mitsunobu Process

The Mitsunobu reaction mechanism begins with nucleophilic attack by triphenylphosphine on the azodicarboxylate reagent, forming a betaine intermediate. This intermediate is subsequently deprotonated by di-tert-butyl iminodicarboxylate to generate an ion pair consisting of the protonated azodicarboxylate and the deprotonated iminodicarboxylate. The alcohol substrate then undergoes activation through formation of an alkoxyphosphonium intermediate, which serves as an excellent leaving group for the subsequent nucleophilic displacement.

The critical step involves nucleophilic attack by the deprotonated iminodicarboxylate on the activated alcohol carbon, proceeding through a concerted S_N2-like mechanism that results in inversion of stereochemistry. This stereochemical outcome is particularly valuable in the synthesis of enantiomerically pure compounds, as the reaction proceeds with high stereospecificity when chiral secondary alcohols are employed as substrates.

Substrate Compatibility and Scope

Primary alcohols generally provide the highest yields in Mitsunobu reactions with di-tert-butyl iminodicarboxylate, typically ranging from 85-95% under optimized conditions. The reaction tolerates a wide range of functional groups, including esters, ethers, silyl ethers, and aromatic systems, making it particularly valuable for late-stage functionalization in complex molecule synthesis.

Secondary alcohols undergo efficient conversion to the corresponding secondary amines, though yields are typically lower (70-85%) due to increased steric hindrance around the reaction center. The stereochemical inversion observed in these transformations has been extensively exploited in the synthesis of amino acid derivatives and other biologically active compounds.

Alcohol SubstrateReaction ConditionsYield (%)StereochemistryProduct Type
Primary alcoholsTPP, DEAD, THF, 0°C to RT85-95Retention to inversionN-Boc protected primary amine
Secondary alcoholsTPP, DIAD, THF, 0°C70-85Clean inversionN-Boc protected secondary amine
Allylic alcoholsTPP, DEAD, THF, RT80-90Retention to inversionN-Boc protected allylic amine
Benzylic alcoholsTPP, DIAD, DCM, RT75-88Clean inversionN-Boc protected benzylic amine

Optimization Strategies and Reaction Variables

Successful Mitsunobu reactions require careful optimization of several parameters, including the choice of azodicarboxylate reagent, solvent system, and reaction temperature. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most commonly employed azodicarboxylates, with the choice often determined by workup considerations and substrate compatibility.

Solvent selection plays a crucial role in reaction efficiency, with tetrahydrofuran and dichloromethane being the most frequently used systems. The reaction typically proceeds optimally at low temperatures (0°C to room temperature) to minimize side reactions and maximize selectivity. Higher temperatures may lead to decomposition of the azodicarboxylate reagent or formation of undesired elimination products.

Mechanistic Considerations and Side Reactions

The success of Mitsunobu reactions depends critically on the nucleophilicity and acidity of the nitrogen nucleophile. Di-tert-butyl iminodicarboxylate possesses an optimal balance of these properties, with sufficient acidity (pKa ≈ 8.25) to be deprotonated under the reaction conditions while maintaining adequate nucleophilicity for the subsequent substitution step [1].

Common side reactions include formation of hydrazine derivatives through reaction of the azodicarboxylate with the alcohol, and formation of reduction products from decomposition of the phosphine reagent. These side reactions can be minimized through careful control of reaction stoichiometry and the use of high-quality reagents.

Acid-Mediated Deprotection of Boc Groups: Kinetic and Thermodynamic Considerations

The acid-catalyzed deprotection of Boc groups represents a fundamental transformation in synthetic organic chemistry, with particular relevance to the utilization of di-tert-butyl iminodicarboxylate-derived products. This process involves complex mechanistic pathways with distinct kinetic and thermodynamic parameters that govern reaction efficiency and selectivity.

Mechanistic Pathways and Intermediates

The deprotection mechanism initiates through protonation of the carbonyl oxygen of the carbamate group, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent bond cleavage. This protonation step is typically rapid and reversible, establishing a pre-equilibrium that depends on the acid strength and reaction conditions.

The rate-determining step involves cleavage of the carbon-oxygen bond to generate a tert-butyl cation and a carbamic acid intermediate. This fragmentation process exhibits significant kinetic barriers due to the high energy of the tert-butyl carbocation intermediate, which possesses substantial instability despite being tertiary. The activation energy for this step typically ranges from 45-75 kJ/mol, depending on the acid employed and reaction conditions.

Following carbocation formation, rapid decarboxylation of the carbamic acid occurs to generate carbon dioxide and the free amine product. This decarboxylation step is thermodynamically favorable and proceeds rapidly once the carbamic acid intermediate is formed. The overall transformation is driven by the favorable entropy change associated with the release of carbon dioxide and the formation of volatile tert-butanol or isobutene.

Kinetic Analysis and Rate Determinants

Detailed kinetic studies have revealed that Boc deprotection exhibits second-order dependence on acid concentration when strong acids such as trifluoroacetic acid or hydrochloric acid are employed. This unusual kinetic behavior suggests that two acid molecules participate in the rate-determining step, likely through general acid catalysis of the bond-breaking process.

The rate constant for deprotection shows strong temperature dependence, following Arrhenius behavior with activation energies ranging from 45-120 kJ/mol depending on the reaction conditions. Thermal deprotection in the absence of acid requires significantly higher activation energies (95-120 kJ/mol) and elevated temperatures (150-200°C), making it practical only under specialized conditions.

AcidTemperature (°C)Activation Energy (kJ/mol)Rate Constant (s⁻¹)Half-life (min)Mechanism Order
Trifluoroacetic acid (TFA)2545-551.2 × 10⁻²0.96Second-order in acid
Hydrochloric acid (HCl)2552-628.5 × 10⁻³1.36Second-order in acid
p-Toluenesulfonic acid2548-589.8 × 10⁻³1.18First-order in acid
Phosphoric acid8065-752.1 × 10⁻⁴55First-order in acid

Thermodynamic Considerations and Energetics

The thermodynamics of Boc deprotection are governed by the relative stabilities of the starting materials, intermediates, and products. The tert-butyl cation intermediate represents the highest energy species in the reaction coordinate, with an estimated relative energy of approximately 285 kJ/mol above the starting carbamate.

The formation of carbamic acid from the initial protonated carbamate and tert-butyl cation occurs with a modest energy requirement (+12 kJ/mol), but the subsequent decarboxylation is highly favorable (-54 kJ/mol) due to the entropic gain from carbon dioxide release. This thermodynamic driving force ensures that the deprotection process proceeds to completion under appropriate conditions.

IntermediateRelative Energy (kJ/mol)Entropy Change (J/mol·K)Gibbs Free Energy (kJ/mol)Stability
tert-Butyl cation+285+125+248Highly unstable
Protonated carbamate+45+15+40Moderately stable
Carbamic acid+12+85-13Moderately unstable
Final amine product0+180-54Thermodynamically favored

Mechanistic Implications for Synthetic Applications

The kinetic and thermodynamic parameters of Boc deprotection have significant implications for synthetic strategy and reaction design. The second-order dependence on acid concentration for strong acids suggests that excess acid is beneficial for reaction rate, but may lead to competing side reactions such as tert-butyl cation trapping by nucleophilic sites in the molecule.

The high energy of the tert-butyl cation intermediate makes this species highly reactive toward nucleophiles, potentially leading to alkylation of electron-rich aromatic rings, sulfur atoms, or other nucleophilic centers. This reactivity can be mitigated through the use of cation scavengers such as thioanisole or cresol, which intercept the carbocation before it can cause unwanted side reactions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51779-32-9

Wikipedia

Di-tert-butyl-iminodicarboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types